

Spectroscopic Analysis of 1,1,3,3-Tetramethylcyclopentane: A Technical Guide

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Compound of Interest

Compound Name: 1,1,3,3-Tetramethylcyclopentane

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This technical guide provides a comprehensive overview of the spectroscopic data for **1,1,3,3-tetramethylcyclopentane**, a saturated monocyclic hydrocarbon. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the methodologies for their acquisition. This information is crucial for the structural elucidation, identification, and quality control of this compound in research and industrial settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **1,1,3,3-tetramethylcyclopentane**, both ^1H and ^{13}C NMR spectra are essential for confirming its unique symmetric structure.

^1H NMR Spectroscopy

The proton NMR spectrum of **1,1,3,3-tetramethylcyclopentane** is characterized by its simplicity, which is a direct consequence of the molecule's high degree of symmetry. The spectrum is expected to show three distinct signals, all of which are singlets due to the absence of adjacent protons for spin-spin coupling.^{[1][2]}

Table 1: Predicted ^1H NMR Spectroscopic Data for **1,1,3,3-Tetramethylcyclopentane**

Signal	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
A	~1.05	Singlet	12H	4 x -CH ₃
B	~1.35	Singlet	4H	2 x -CH ₂ - (C2, C5)
C	~1.55	Singlet	2H	1 x -CH ₂ - (C4)

Note: The chemical shifts presented are predicted values and may vary slightly in experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum further corroborates the structure of **1,1,3,3-tetramethylcyclopentane**. Due to the molecular symmetry, the spectrum displays a limited number of signals, each corresponding to a unique carbon environment. A reference to the ¹³C NMR spectrum can be found on PubChem, which indicates its availability on SpectraBase.^[3]

Table 2: Predicted ¹³C NMR Spectroscopic Data for **1,1,3,3-Tetramethylcyclopentane**

Signal	Chemical Shift (δ , ppm)	Assignment
1	~30.5	-C(CH ₃) ₂ - (C1, C3)
2	~31.0	-CH ₃
3	~48.0	-CH ₂ - (C2, C5)
4	~50.0	-CH ₂ - (C4)

Note: The chemical shifts presented are predicted values and may vary slightly in experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of an alkane like **1,1,3,3-**

tetramethylcyclopentane is characterized by the presence of C-H stretching and bending vibrations. The spectrum is available on the NIST WebBook.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Table 3: IR Absorption Bands for **1,1,3,3-Tetramethylcyclopentane**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2950 - 2850	Strong	C-H stretch (from -CH ₃ and -CH ₂ -)
1465	Medium	C-H bend (from -CH ₂ -)
1365	Medium	C-H bend (from -CH ₃)
~1380 and ~1365	Weak	Gem-dimethyl group splitting

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. The electron ionization (EI) mass spectrum of **1,1,3,3-tetramethylcyclopentane** provides information about its molecular weight and fragmentation pattern, which can be used for structural confirmation. The mass spectrum is available in the NIST Mass Spectrometry Data Center and is referenced on PubChem.[\[3\]](#)

Table 4: Mass Spectrometry Data for **1,1,3,3-Tetramethylcyclopentane**

m/z	Relative Intensity	Possible Fragment
126	Low	[M] ⁺ (Molecular Ion)
111	Moderate	[M - CH ₃] ⁺
70	High	[C ₅ H ₁₀] ⁺
55	High	[C ₄ H ₇] ⁺
41	Base Peak	[C ₃ H ₅] ⁺

Experimental Protocols

The following sections describe generalized experimental methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A dilute solution of **1,1,3,3-tetramethylcyclopentane** is prepared in a deuterated solvent (e.g., CDCl_3) to a concentration of approximately 5-25 mg/mL. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance series or similar, operating at a proton frequency of 300 MHz or higher) is used.

^1H NMR Acquisition: The spectrum is acquired using a standard single-pulse experiment. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

^{13}C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence (e.g., zgpg30). Key parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 to 1024) due to the lower natural abundance and sensitivity of the ^{13}C nucleus.

IR Spectroscopy

Sample Preparation: For a liquid sample like **1,1,3,3-tetramethylcyclopentane**, the spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used. The instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background.

spectrum. A typical spectrum is recorded over the range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry

Sample Introduction: For a volatile compound like **1,1,3,3-tetramethylcyclopentane**, sample introduction is typically performed using a gas chromatography (GC) system coupled to the mass spectrometer (GC-MS). This allows for the separation of the analyte from any impurities before it enters the ion source.

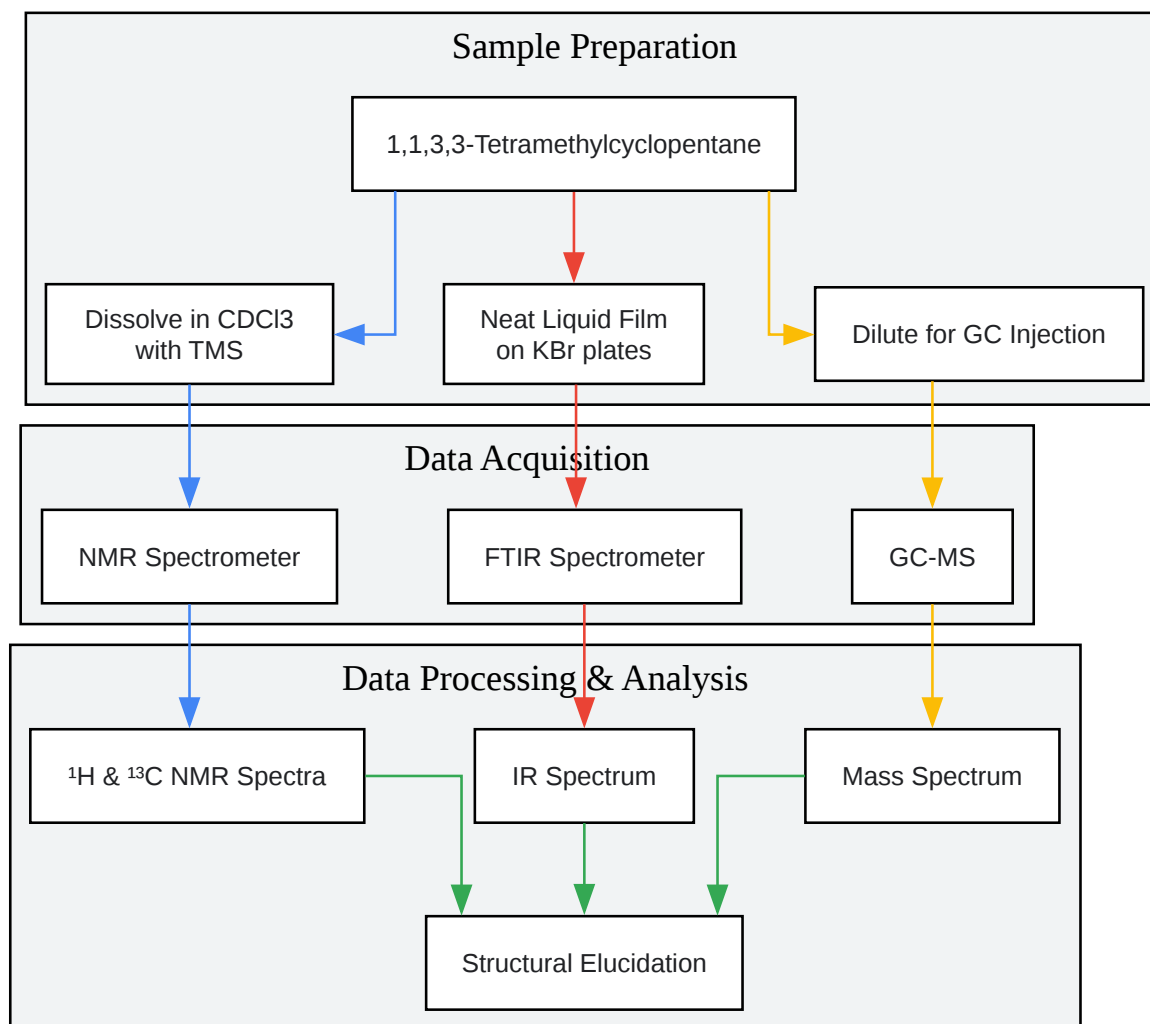
Ionization: Electron ionization (EI) is the standard method. The sample molecules are bombarded with a beam of electrons with a typical energy of 70 eV, causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier or other suitable detector records the abundance of each ion. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z value.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1,1,3,3-tetramethylcyclopentane**.



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Caption: Workflow for Spectroscopic Analysis.

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